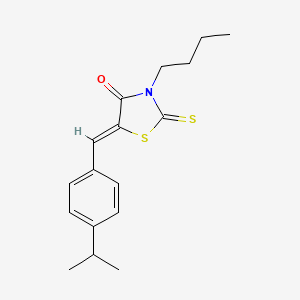![molecular formula C17H23N3O B4704932 3-[3-(cyclohexylamino)propyl]-4(3H)-quinazolinone](/img/structure/B4704932.png)
3-[3-(cyclohexylamino)propyl]-4(3H)-quinazolinone
Overview
Description
3-[3-(cyclohexylamino)propyl]-4(3H)-quinazolinone, also known as CHAQ, is a small molecule with potential therapeutic applications in various diseases. It belongs to the quinazolinone family, which has been extensively studied for their diverse biological activities. CHAQ has been shown to exhibit promising pharmacological properties, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Mechanism of Action
The mechanism of action of 3-[3-(cyclohexylamino)propyl]-4(3H)-quinazolinone is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis by activating caspases. It also inhibits the migration and invasion of cancer cells by suppressing the expression of MMPs. Additionally, this compound has been shown to decrease the production of reactive oxygen species and enhance the antioxidant defense system, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
3-[3-(cyclohexylamino)propyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It also has low toxicity and can be used at relatively low concentrations. However, this compound has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its pharmacological effects.
Future Directions
There are several future directions for the study of 3-[3-(cyclohexylamino)propyl]-4(3H)-quinazolinone. One potential area of research is the development of novel formulations to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular diseases and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Scientific Research Applications
3-[3-(cyclohexylamino)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
properties
IUPAC Name |
3-[3-(cyclohexylamino)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c21-17-15-9-4-5-10-16(15)19-13-20(17)12-6-11-18-14-7-2-1-3-8-14/h4-5,9-10,13-14,18H,1-3,6-8,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAMEZHOKOJHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propyl [2-(aminocarbonyl)phenyl]carbamate](/img/structure/B4704852.png)
![3-isobutyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4704857.png)
![4-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4704869.png)

![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4704881.png)
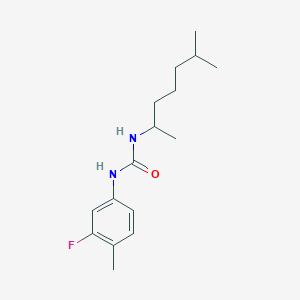
![8-(3-bromo-4-ethoxy-5-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4704908.png)
![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4704916.png)
![methyl (5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4704923.png)
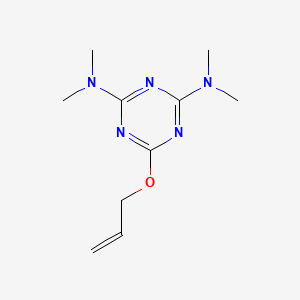
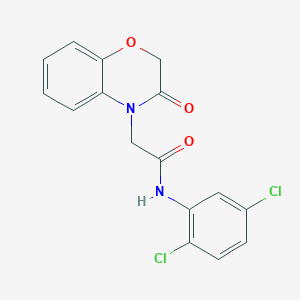
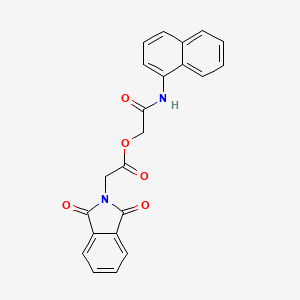
![N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4704949.png)
